molecular formula C15H18N2OS B5268056 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide

Cat. No.: B5268056
M. Wt: 274.4 g/mol
InChI Key: SPHPCHSDOLHMTM-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus pentasulfide, to yield the thiazole ring. The resulting thiazole derivative is then subjected to N-alkylation with butanoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; typically carried out in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: As a probe to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids.

    Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with the active site of enzymes, inhibiting their activity, while the butanamide moiety may enhance the compound’s binding affinity and specificity. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide can be compared with other thiazole derivatives, such as:

    N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}butanamide: Similar structure but with a chlorine substituent instead of a methyl group, which may alter its biological activity and chemical reactivity.

    N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide: Similar structure but with a methoxy substituent, which may affect its solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-4-14(18)16-9-13-10-19-15(17-13)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHPCHSDOLHMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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